2-Methyl-4-(oxetan-3-ylamino)phenol
Description
2-Methyl-4-(oxetan-3-ylamino)phenol is a substituted phenol derivative featuring a methyl group at the 2-position and an oxetan-3-ylamino group (-NH-oxetane) at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-4-(oxetan-3-ylamino)phenol |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)12)11-9-5-13-6-9/h2-4,9,11-12H,5-6H2,1H3 |
InChI Key |
HPAULUXNZFNXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2COC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxetan-3-ylamino)phenol typically involves the cyclization of precursor compounds. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with phenols to yield the desired oxetane derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxetan-3-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxetane ring can be reduced under specific conditions.
Substitution: The methyl and oxetane groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) can be used for the reduction of the oxetane ring.
Substitution: Mild bases like potassium carbonate (K2CO3) in acetone are used for substitution reactions involving the oxetane ring.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and reduced oxetane derivatives.
Scientific Research Applications
2-Methyl-4-(oxetan-3-ylamino)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxetan-3-ylamino)phenol involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, influencing the compound’s binding affinity to biological targets. This interaction can disrupt protein functions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related phenolic derivatives to highlight key differences in substituents, physicochemical properties, and applications.
Key Observations:
Substituent Effects on Solubility: The oxetane group in 2-Methyl-4-(oxetan-3-ylamino)phenol enhances solubility in organic solvents compared to the methoxyimino group in its analog, which is more polar but prone to hydrolysis . 4-Aminophenol, with a simple -NH₂ group, exhibits high aqueous solubility but lacks stability under oxidative conditions.
Metabolic Stability :
- Oxetane-containing compounds are increasingly used in drug design to replace metabolically labile groups (e.g., tert-butyl or ester moieties). The oxetane’s strain and polarity may reduce cytochrome P450-mediated degradation .
Reactivity: The methoxyimino group in 2-Methyl-4-(1-methoxyimino-methyl)phenol introduces electrophilic character, making it reactive toward nucleophiles (e.g., thiols in enzyme active sites), which is exploited in agrochemical design .
Research Findings and Data Gaps
- Synthetic Challenges: The oxetane ring’s strain complicates synthetic routes for 2-Methyl-4-(oxetan-3-ylamino)phenol, requiring specialized reagents (e.g., oxetane-3-amine) and protecting-group strategies .
- Data Limitations : Publicly accessible crystallographic or spectroscopic data (e.g., NMR, X-ray) are scarce. Computational modeling or SHELX-based refinement could provide structural insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
